molecular formula C11H14O B049838 [2-(BUT-3-EN-1-YL)PHENYL]METHANOL CAS No. 121089-46-1

[2-(BUT-3-EN-1-YL)PHENYL]METHANOL

Cat. No.: B049838
CAS No.: 121089-46-1
M. Wt: 162.23 g/mol
InChI Key: SWELAMGVAPXARP-UHFFFAOYSA-N
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Description

[2-(3-Buten-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O. It is a derivative of phenylmethanol, where the phenyl group is substituted with a butenyl group at the ortho position. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated aliphatic chain, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [2-(3-Buten-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of aromatic and aliphatic groups on biological activity.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: [2-(3-Buten-1-yl)phenyl]methanol is used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of “[2-(3-Buten-1-yl)phenyl]methanol” would depend on its use. For instance, if it were used as a reactant in a chemical reaction, its mechanism of action would involve its reactivity as an alkene, a phenol, and an alcohol .

Safety and Hazards

The safety and hazards associated with “[2-(3-Buten-1-yl)phenyl]methanol” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and how it is used. For instance, like many organic compounds, it might pose fire and explosion hazards under certain conditions .

Future Directions

The future directions for research on “[2-(3-Buten-1-yl)phenyl]methanol” could include exploring its potential uses in various applications, such as in the synthesis of other compounds, as well as investigating its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize [2-(3-Buten-1-yl)phenyl]methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 2-bromo-1-butene and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzaldehyde to yield the desired product.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2-(3-buten-1-yl)phenylboronic acid. The hydroboration step adds boron to the double bond, followed by oxidation to convert the boron group to a hydroxyl group, resulting in [2-(3-Buten-1-yl)phenyl]methanol.

Industrial Production Methods: Industrial production of [2-(3-Buten-1-yl)phenyl]methanol typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Buten-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form [2-(3-Buten-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in [2-(3-Buten-1-yl)phenyl]methanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: [2-(3-Buten-1-yl)phenyl]carboxylic acid.

    Reduction: [2-(3-Buten-1-yl)phenyl]methane.

    Substitution: [2-(3-Buten-1-yl)phenyl]chloride.

Comparison with Similar Compounds

    Phenylmethanol: Lacks the butenyl group, making it less reactive in certain chemical reactions.

    [2-(3-Buten-1-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness:

  • The presence of both an aromatic ring and an unsaturated aliphatic chain in [2-(3-Buten-1-yl)phenyl]methanol provides unique reactivity and versatility in organic synthesis, distinguishing it from similar compounds.

Properties

IUPAC Name

(2-but-3-enylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELAMGVAPXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476752
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121089-46-1
Record name Benzenemethanol,2-(3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(but-3-en-1-yl)benzaldehyde (500 mg, 3.12 mmol) in MeOH (10 mL) was added NaBH4 (118 mg, 3.12 mmol) and the mixture was stirred at rt for 1 h. It was then added water, extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain an oil, which was then purified by biotage, eluting with 10% EtOAc/hexane to obtain (2-(but-3-en-1-yl)phenyl)methanol (320 mg, 1.973 mmol, 63.2% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.44-7.37 (m, 1H), 7.33-7.21 (m, 3H), 5.91 (ddt, J=16.9, 10.2, 6.6 Hz, 1H), 5.13-4.99 (m, 2H), 4.76 (d, J=5.9 Hz, 2H), 2.86-2.77 (m, 2H), 2.44-2.35 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
118 mg
Type
reactant
Reaction Step Two

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